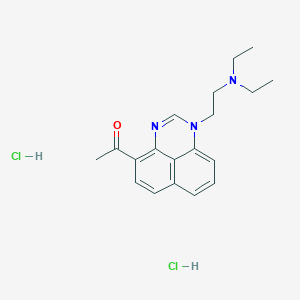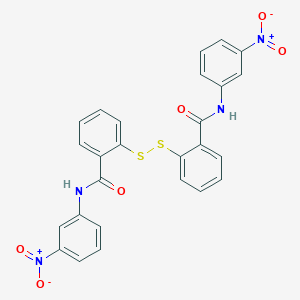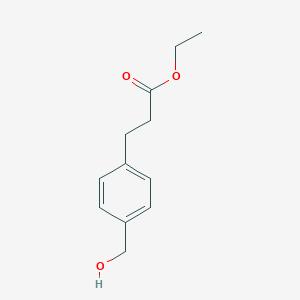
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and related compounds involves various strategies, including Michael-Aldol condensation and enzymatic synthesis. For instance, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate was prepared via a racemic synthetic route involving a series of reactions starting from ethyl 2,2-diethoxyacetate, leading to high yields and enantiomeric excess (ee) values (Xiao & Xie, 2006). Another method involves the enzymatic synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic substrates, demonstrating the efficiency of biocatalytic processes (Brem et al., 2010).
Molecular Structure Analysis
Studies on molecular structure, including polymorphism, offer insights into the compound's physical and chemical behavior. Spectroscopic and diffractometric techniques have characterized polymorphic forms of related compounds, providing valuable information for analytical and physical characterization (Vogt et al., 2013).
Chemical Reactions and Properties
Research on chemical reactions and properties focuses on the functionalization and reactivity of the compound. For example, studies on enzymatic synthesis highlight the potential for selective modification and derivation of the compound to achieve desired properties and reactivity (Brem et al., 2010).
Physical Properties Analysis
The physical properties, including polymorphism, solubility, and crystallinity, significantly affect the compound's applications and handling. Detailed studies on polymorphic forms, using techniques like powder X-ray diffraction and solid-state nuclear magnetic resonance, provide insights into the material's physical characteristics and stability (Vogt et al., 2013).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability under different conditions, and interactions with other chemicals. The synthesis methods and enzymatic reactions mentioned offer insights into the compound's chemical behavior and potential for modification (Xiao & Xie, 2006); (Brem et al., 2010).
Aplicaciones Científicas De Investigación
-
Scientific Field : Marine Biology and Organic Chemistry
- Application : A novel compound, Ethyl 3 ®-Acetamido-3- (4-Hydroxyphenyl)Propanoate, was isolated from the marine fungus Penicillium thomii KMM 4680 .
- Methods : The fungus was cultivated on standard rice medium for 21 days at room temperature. The fungal mycelium with medium was extracted with EtOAc. The extract was evaporated under vacuum. The dry residue was chromatographed over a column of silica gel using hexane–EtOAc of increasing polarity .
- Results : The molecular formula of the compound was determined as C13H17NO4 based on high-resolution electrospray mass spectrometry and was confirmed by 13C NMR spectral analysis .
-
Scientific Field : Pharmacology
- Application : Indole derivatives, which are structurally similar to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
- Application : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound similar to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, is an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results of the application are not provided in the source .
-
Scientific Field : Food Science
- Application : Ethyl 3-phenylpropionate, a compound similar to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, is a volatile flavor compound reported to occur in muskmelon and red fermented soybean curds .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
-
- Application : Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate, a compound similar to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, is used in chemical research .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
-
Scientific Field : Biochemistry
- Application : Ethyl 3-({[4-(hydroxymethyl)phenyl]methyl}amino)propanoate is a molecule that contains a total of 36 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
-
- Application : Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate, a compound similar to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, is used in chemical research .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
-
Scientific Field : Biochemistry
- Application : Ethyl 3-({[4-(hydroxymethyl)phenyl]methyl}amino)propanoate is a molecule that contains a total of 36 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
-
Scientific Field : Biochemistry
- Application : Ethyl 3-({[4-(hydroxymethyl)phenyl]methyl}sulfamoyl)propanoate is a molecule that contains a total of 39 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s) and 1 sulfonamide(s) (thio-/dithio-) .
- Methods : The specific methods of application are not provided in the source .
- Results : The results of the application are not provided in the source .
Propiedades
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHDELIEPQEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564589 | |
| Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate | |
CAS RN |
107859-98-3 | |
| Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



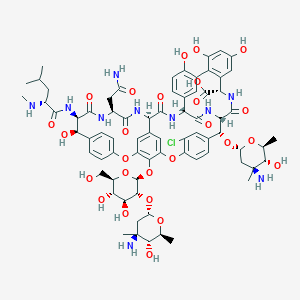
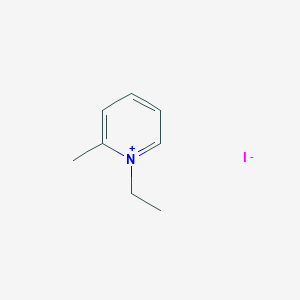
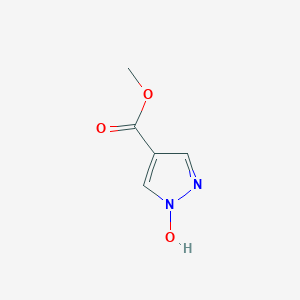
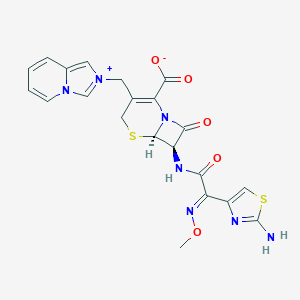
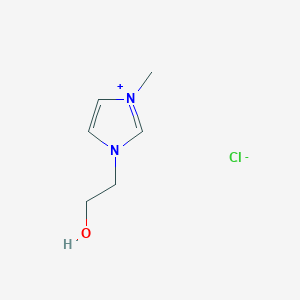
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
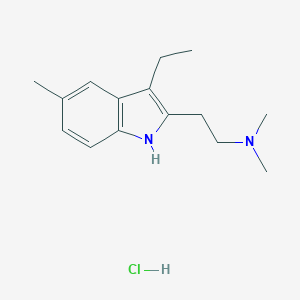
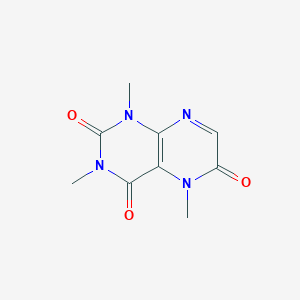
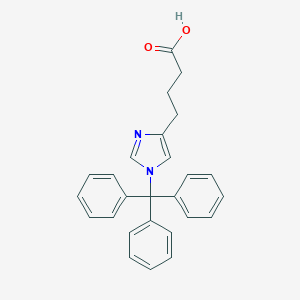
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
